PBR28

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PBR28 is a compound known for its role as a translocator protein (TSPO) modulator. It is widely used in positron emission tomography (PET) imaging studies to trace the 18 kDa translocator protein, which is highly upregulated in the brain under pathological conditions . This compound has significant applications in the study of neuroinflammation and various neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PBR28 involves several steps. One of the key steps is the radiolabeling of the compound with carbon-11. The process begins with the preparation of desmethyl-PBR28, which serves as the substrate starting material. The radiolabeling agent, [11C]methyl iodide, is then reacted with desmethyl-PBR28 in the presence of a reaction solvent, N,N-Dimethylformamide, and a reaction base, tetrabutylammonium hydroxide .

Industrial Production Methods

The production of this compound for industrial purposes involves the use of cyclotrons to produce radioactive [11C]carbon dioxide. This is then converted into [11C]iodomethane, which is used in the radiolabeling process. The radiolabeled drug substance is purified using high-performance liquid chromatography (HPLC) and formulated in sterile saline for injection .

Chemical Reactions Analysis

PBR28 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for the biotransformation of the compound within living organisms. Common reagents used in these reactions include enzymes that facilitate the oxidation and reduction processes . The major products formed from these reactions are radiometabolites, which are crucial for PET imaging studies .

Scientific Research Applications

PBR28 has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of radiolabeled compounds for PET imaging.

Biology: this compound is employed to study microglial activation, which is a marker of neuroinflammation.

Medicine: It is used in the diagnosis and monitoring of neurodegenerative diseases such as Alzheimer’s disease and multiple sclerosis.

Industry: This compound is used in the development of new radiopharmaceuticals for clinical trials

Mechanism of Action

PBR28 exerts its effects by binding to the translocator protein (TSPO), which is located on the outer mitochondrial membrane. This binding leads to the modulation of various cellular processes, including the regulation of cholesterol transport and the production of steroid hormones. The molecular targets involved in this mechanism include the 18 kDa translocator protein and associated pathways that are activated in response to inflammation .

Comparison with Similar Compounds

PBR28 is often compared with other TSPO ligands such as [11C]PBB3, [11C]flumazenil, and [18F]FEPE2I. One of the unique features of this compound is its high brain penetration and selectivity for TSPO, making it a preferred choice for PET imaging studies. In comparison, [18F]GE180, another TSPO ligand, has been found to have lower brain penetration and more challenging kinetic modeling .

Similar Compounds

- [11C]PBB3

- [11C]flumazenil

- [18F]FEPE2I

- [11C]MADAM

- (+)[18F]flubatine

This compound stands out due to its high selectivity and effectiveness in imaging TSPO, making it a valuable tool in the study of neuroinflammation and neurodegenerative diseases.

Properties

IUPAC Name |

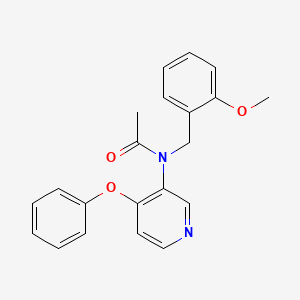

N-[(2-methoxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-16(24)23(15-17-8-6-7-11-20(17)25-2)19-14-22-13-12-21(19)26-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZBNHMEIOBPAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1OC)C2=C(C=CN=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)